N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Overview
Description
N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzene ring substituted with various functional groups, including a cyclopropyl group, an ethoxy group, a fluoro group, and a thiophen-3-ylmethyl group, all attached to a sulfonamide moiety. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the benzene ring and subsequent functional group modifications. Common synthetic routes include:
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group on the benzene ring with the desired functional groups.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Reagents like alkyl halides, acyl chlorides, and amines are employed, with reaction conditions tailored to the specific substitution type.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and alcohols.
Substitution Products: Various derivatives with new functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Biologically, N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide has shown promise in various bioassays. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Industrially, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets are subject to ongoing research, but its sulfonamide group is known to play a crucial role in its biological activity.
Comparison with Similar Compounds
N-cyclopropyl-4-(thiophen-3-yl)-3-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide: This compound shares a similar sulfonamide structure but has different substituents on the benzene ring.
2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide: Another compound with a thiophen-2-ylmethyl group, differing in the position of the fluoro group and the presence of a hydroxyl group.
Uniqueness: N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-2-21-16-6-5-14(9-15(16)17)23(19,20)18(13-3-4-13)10-12-7-8-22-11-12/h5-9,11,13H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGQRFUCJQDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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